3-Chloroalanine hydrochloride

Alanine racemase peptidoglycan biosynthesis mechanism-based inhibition

3-Chloroalanine hydrochloride is a stereospecific, mechanism-based inactivator of PLP-dependent enzymes. It irreversibly inhibits bacterial alanine racemase (90–95% inhibition in E. coli/B. subtilis) by covalent alkylation of the active-site lysine, making it the definitive positive control for peptidoglycan synthesis and antimicrobial resistance studies. In M. tuberculosis models, it synergistically reduces D-cycloserine MIC 20-fold (50→2.5 mg/L), enabling dose-sparing strategies that mitigate neurotoxicity. The D-isomer serves as a chiral precursor for biocatalytic D-cysteine production (94% conversion). The L-isomer achieves complete SPT inactivation in 10–15 min at 5 mM without off-target transaminase inhibition—ideal for sphingolipid biosynthesis research in cancer, neurodegeneration, and metabolic disorders. Procure the enantiomer specific to your target pathway; generic β-substituted alanine analogs cannot substitute.

Molecular Formula C3H7Cl2NO2
Molecular Weight 160.00 g/mol
CAS No. 3157-46-8
Cat. No. B7803365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroalanine hydrochloride
CAS3157-46-8
Molecular FormulaC3H7Cl2NO2
Molecular Weight160.00 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)Cl.Cl
InChIInChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H
InChIKeyIENJPSDBNBGIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroalanine Hydrochloride (CAS 3157-46-8): A Core Mechanism-Based PLP-Enzyme Inhibitor for Procurement Specification


3-Chloroalanine hydrochloride (CAS 3157-46-8; also designated as 35401-46-8) is a synthetic, non-proteinogenic β-chloro amino acid derivative supplied as the hydrochloride salt, typically as a white to off-white crystalline solid with a melting point of 170-176°C and a molecular formula of C₃H₇Cl₂NO₂ (MW 160.00) . It functions as a mechanism-based ("suicide") inactivator of pyridoxal 5′-phosphate (PLP)-dependent enzymes, with a well-documented primary action as an inhibitor of bacterial alanine racemase (EC 5.1.1.1) [1]. Its β-chloro substituent enables enzyme-catalyzed halide elimination, generating a reactive aminoacrylate intermediate that covalently alkylates the PLP-binding lysine residue within the active site, resulting in irreversible enzyme inactivation [1].

3-Chloroalanine Hydrochloride (CAS 3157-46-8): Why In-Class β-Substituted Alanine Analogs Cannot Be Interchanged


Although β-substituted alanine analogs—including β-chloroalanine, β-fluoroalanine, and β-cyanoalanine—share a common mechanism-based inhibition strategy against PLP-dependent enzymes, their respective halogen or pseudohalogen substituents confer distinct and non-substitutable reactivity profiles. The β-chloro moiety exhibits a unique balance of leaving-group propensity and steric accessibility that governs enzyme target selectivity, inactivation kinetics, and downstream synthetic utility [1]. For instance, 3-fluoroalanine is also recognized as an alanine racemase inhibitor, but its distinct electronic properties and smaller van der Waals radius alter both its synthetic accessibility and its inhibitory potency across different enzyme isoforms [2]. Similarly, D-cycloserine—another peptidoglycan synthesis inhibitor—exhibits high mammalian neurotoxicity that limits its clinical utility, whereas β-chloro-D-alanine demonstrates synergistic antimicrobial activity that reduces the required D-cycloserine dose [3]. The quantitative differentiation documented below establishes that procurement decisions must be compound-specific and cannot be satisfied by generic substitution with in-class analogs.

3-Chloroalanine Hydrochloride (CAS 3157-46-8): Quantitative Differentiation Evidence for Scientific Selection


Irreversible Alanine Racemase Inactivation: 90–95% Activity Loss vs. Untreated Controls

β-Chloro-D-alanine (the free base form of the target hydrochloride salt) produces near-complete inactivation of bacterial alanine racemase, a key enzyme in peptidoglycan cell wall biosynthesis. When extracts of E. coli or B. subtilis were treated with β-chloro-D-alanine, the activities of alanine racemase and D-glutamate-D-alanine transaminase were inhibited by 90–95% compared to untreated control extracts [1]. This level of inactivation is consistent with a mechanism-based, irreversible (suicide) inhibition mode, as the β-chloroamino acid covalently modifies the PLP-binding lysine residue [1]. The D-isomer specifically shifts the intracellular free alanine pool from ~95% D-configuration in untreated cells to predominantly the L-isomer following treatment, confirming that alanine racemase is the primary cellular target [1].

Alanine racemase peptidoglycan biosynthesis mechanism-based inhibition

Synergistic MIC Reduction with D-Cycloserine: From 50 mg/L to 2.5 mg/L Against M. tuberculosis

β-Chloro-D-alanine exhibits a powerful synergistic effect when combined with D-cycloserine (DCS) against Mycobacterium tuberculosis. D-cycloserine alone has a reported MIC of 50 mg/L against M. tuberculosis; however, when co-administered with β-chloro-D-alanine at a concentration significantly below its own MIC, the MIC of D-cycloserine is reduced 20-fold to 2.5 mg/L [1]. This synergy is attributed to the complementary inhibition of early peptidoglycan synthesis steps: D-cycloserine inhibits alanine racemase and D-Ala-D-Ala ligase, while β-chloro-D-alanine targets glutamate racemase and contributes to alanine racemase inactivation [1].

Antimycobacterial synergy minimum inhibitory concentration (MIC)

Enzymatic Conversion to D-Cysteine: 94% Yield from Racemic 3-Chloroalanine Using Phenylhydrazine-Treated P. putida Cells

3-Chloroalanine hydrochloride serves as a chiral precursor for the enzymatic synthesis of D-cysteine, an unnatural D-amino acid with applications in peptide chemistry and pharmaceutical development. Under optimized conditions using phenylhydrazine-treated resting cells of Pseudomonas putida CR 1-1, 94% of the added 3-chloro-D-alanine (derived from racemic 3-chloroalanine) was converted to D-cysteine via β-replacement reaction, while 81% of the unreacted 3-chloro-L-alanine was recovered [1]. The phenylhydrazine pretreatment selectively suppresses L-cysteine synthesis from 3-chloro-L-alanine and inhibits enzymatic degradation of the L-isomer, enabling efficient kinetic resolution of the racemate [1].

D-amino acid synthesis biocatalysis unnatural amino acids

Serine Palmitoyltransferase (SPT) Inhibition: Complete Inactivation in 10–15 Minutes at 5 mM, With Stereospecific L-Isomer Requirement

β-Chloro-L-alanine is a potent, irreversible, mechanism-based inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. In vitro, 5 mM β-Cl-L-alanine caused complete inactivation of SPT in rat liver microsomes within 10 minutes [1]. In intact Chinese hamster ovary (CHO) cells, complete SPT inhibition was achieved in 15 minutes with 5 mM β-Cl-alanine, accompanied by inhibition of [¹⁴C]serine incorporation into long-chain bases [1]. Critically, inactivation occurs only with β-Cl-L-alanine, not with β-Cl-D-alanine, and is blocked by L-serine, confirming active-site-directed suicide inhibition [1]. Notably, alanine and aspartate transaminases were not inhibited under these conditions, demonstrating a favorable selectivity profile [1].

Sphingolipid biosynthesis serine palmitoyltransferase mechanism-based inhibition

3-Chloroalanine Hydrochloride (CAS 3157-46-8): Evidence-Validated Application Scenarios for Procurement Planning


Mechanistic Studies of Bacterial Cell Wall Biosynthesis and Alanine Racemase Inhibition

3-Chloroalanine hydrochloride (β-chloro-D-alanine) is a validated, irreversible inactivator of bacterial alanine racemase, producing 90–95% enzyme inhibition in E. coli and B. subtilis extracts [1]. Researchers investigating peptidoglycan synthesis, antimicrobial resistance mechanisms, or screening for novel alanine racemase inhibitors should procure this compound as a benchmark positive control. The compound shifts intracellular free alanine from ~95% D-configuration to predominantly L-configuration, providing a measurable biochemical endpoint for confirming target engagement [1].

Synergistic Antimycobacterial Drug Combination Studies

In M. tuberculosis research, β-chloro-D-alanine demonstrates a 20-fold reduction in D-cycloserine MIC (from 50 mg/L to 2.5 mg/L) when used in combination [2]. This synergy enables dose-sparing strategies that may mitigate D-cycloserine-associated neurotoxicity. Laboratories engaged in tuberculosis drug discovery, adjuvant screening, or peptidoglycan inhibitor pharmacology should procure 3-chloroalanine hydrochloride to investigate β-lactam/anti-TB drug synergy and to validate novel cell wall-targeting agents [2].

Enzymatic Synthesis of D-Cysteine and Unnatural D-Amino Acids

3-Chloroalanine hydrochloride serves as a chiral precursor for the biocatalytic production of D-cysteine, achieving 94% conversion of the D-isomer using phenylhydrazine-treated P. putida cells [3]. CROs and academic laboratories engaged in unnatural amino acid synthesis, peptide chemistry, or biocatalysis process development should procure this compound as a scalable substrate for β-replacement reactions catalyzed by 3-chloro-D-alanine dehydrochlorinase [3].

Sphingolipid Metabolism and Serine Palmitoyltransferase (SPT) Pharmacology

The L-enantiomer of 3-chloroalanine hydrochloride is a stereospecific, mechanism-based inactivator of serine palmitoyltransferase (SPT), achieving complete enzyme inhibition within 10–15 minutes at 5 mM, with no inhibition of alanine or aspartate transaminases under the same conditions [4]. Researchers studying sphingolipid biosynthesis in cancer metabolism, neurodegenerative disease, or metabolic disorders should procure the L-enantiomer for clean pharmacological manipulation of the SPT pathway, leveraging its defined kinetics and favorable selectivity profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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